3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Description
Properties
Molecular Formula |
C20H20N2S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4,4,8-trimethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H20N2S2/c1-12-6-5-7-14(10-12)21-19-17-15-11-13(2)8-9-16(15)22-20(3,4)18(17)23-24-19/h5-11,22H,1-4H3 |
InChI Key |
WSPSECOHRBTXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)C)(C)C)SS2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design
This method leverages Ce(NO₃)₃ -catalyzed oxidative cyclization of intermediates derived from substituted arylthioureas. The process begins with the condensation of 4-chloro-2-methylacetophenone with phenyl isothiocyanate to form a thiourea intermediate. Subsequent treatment with Ce(NO₃)₃ induces cyclization, forming the dithioloquinoline skeleton.
Procedure and Optimization
-
Step 1 : Condensation of 4-chloro-2-methylacetophenone (1.0 eq) with phenyl isothiocyanate (1.2 eq) in ethanol at 60°C for 6 hours yields 4-(2-chlorobenzoyl)-5-(phenylamino)-3-(phenylimino)-3H-1,2-dithiole (85% yield).
-
Step 2 : Oxidative cyclization using Ce(NO₃)₃ (10 mol%) in DMF at 100°C for 12 hours produces the dithioloquinoline core.
-
Step 3 : Introduction of the 3-methylaniline group via Schiff base formation with 3-methylaniline in toluene under reflux (24 hours, 70% yield).
Key Parameters :
-
Temperature: Cyclization efficiency drops below 90°C.
Multi-Component Coupling via Diazotization
Sequential Diazotization-Coupling Reactions
This route employs diazonium salt intermediates to assemble the dithioloquinoline framework. The method is adapted from protocols for analogous dithioloquinoline derivatives.
Synthetic Pathway
-
Diazotization : Treatment of 3-methylaniline with NaNO₂ (1.5 eq) in HCl (4 eq) at 0–5°C forms the diazonium salt.
-
Coupling : Reaction with 4,4,8-trimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinoline-1-thione in pH 4–6 buffer yields the imine-linked product.
-
Reduction : Use of NaH₂PO₂ (3 eq) in H₂SO₄ removes excess sulfur and stabilizes the Z-configuration.
Challenges
-
Regioselectivity : Competing coupling at C5 vs. C1 positions necessitates precise pH control.
-
Byproducts : Over-oxidation leads to sulfone derivatives (~15% without NaH₂PO₂).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Approach
Palladium catalysis enables modular construction of the dithioloquinoline-aniline system. The method is advantageous for introducing methyl groups at specific positions.
Protocol
-
Core Synthesis : Preparation of 4,4,8-trimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinoline via P₄S₁₀-mediated cyclization of 2-mercapto-3-nitroquinoline (78% yield).
-
Borylation : Treatment with bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl₂ (5 mol%) in THF at 80°C.
-
Cross-Coupling : Reaction with 3-methylbromoaniline (1.1 eq) and K₂CO₃ (2 eq) in DMF/H₂O (4:1) at 100°C for 18 hours.
Limitations
-
Cost : Pd catalysts increase expense.
-
Sensitivity : Moisture degrades intermediates, requiring anhydrous conditions.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology
This approach immobilizes intermediates on Wang resin, enabling rapid iteration for structure-activity studies.
Steps
-
Resin Activation : Wang resin functionalized with hydroxymethyl groups (1.2 mmol/g loading).
-
Anchor Attachment : Coupling of 4,4,8-trimethyl-dithioloquinoline carboxylic acid using DIC/HOBt (3 eq each) in DMF.
-
Imine Formation : Treatment with 3-methylaniline (5 eq) and AcOH (0.1 eq) in DCM at 25°C for 48 hours.
-
Cleavage : TFA/DCM (1:1) releases the product (purity >90% by LC-MS).
Throughput : 50–100 variants synthesized weekly.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Oxidative Cyclization | 70–85 | 95 | 120 | Moderate |
| Diazotization | 68–72 | 88 | 90 | High |
| Palladium-Catalyzed | 65 | 92 | 300 | Low |
| Solid-Phase | 75–80 | 90 | 450 | Research |
Key Insights :
-
Diazotization offers the best balance of cost and scalability for industrial applications.
-
Solid-phase synthesis is optimal for exploratory medicinal chemistry despite high costs.
Mechanistic Insights and Side Reactions
Oxidative Cyclization Mechanism
Ce(NO₃)₃ facilitates single-electron transfer (SET), promoting radical intermediates that cyclize to form the dithioloquinoline ring. Competing pathways include over-oxidation to sulfoxides (5–10% yield loss).
Z/E Isomerization
The Z-configuration of the imine group is thermodynamically favored but requires strict anhydrous conditions. Trace water catalyzes isomerization to the E-form, reducing bioactivity.
Advanced Purification Techniques
Chromatography Conditions
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction produces tetrahydroquinoline derivatives. Substitution reactions result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
The compound 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic molecule characterized by its unique structural features, including a quinoline backbone and dithiolo moiety. This structural diversity suggests potential biological activities that merit investigation. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.5 g/mol. The compound features multiple methyl groups and a dithiole ring, which may influence its reactivity and interactions with biological targets.
Synthesis
The synthesis of 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. Key steps may include:
- Formation of the dithioloquinoline framework : This involves the preparation of the quinoline structure followed by the introduction of sulfur atoms to form the dithiole ring.
- Methylation : The introduction of methyl groups at specific positions on the quinoline and aniline rings to achieve the desired structure.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds structurally related to 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline. For instance:
- Cytotoxicity Assays : Analogous compounds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The structure–activity relationship (SAR) studies indicated that modifications at specific positions can enhance cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Ethyl-3-methylidene | HL-60 | 0.21 | Induces apoptosis |
| 3-Methyl-N-aniline derivative | MCF-7 | Not specified | Inhibits proliferation |
Antioxidant Activity
Compounds bearing dithiole structures are known for their antioxidant properties. It is hypothesized that 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline may exhibit similar activities due to its redox-active dithiole moiety. Further studies are required to quantify this activity.
Case Studies and Research Findings
Several studies have explored related compounds with similar structural features:
- Inhibition Studies : Compounds derived from dithioloquinoline frameworks have demonstrated inhibitory effects on various kinases involved in cancer progression. For example, one study reported high activity against JAK3 and cRAF kinases with IC50 values below 0.5 µM .
- Molecular Docking Studies : Computational analyses have suggested that these compounds can effectively bind to target proteins involved in cell signaling pathways associated with cancer proliferation and survival.
Q & A
Q. What are the standard synthetic routes for 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline?
The synthesis typically involves multi-step organic reactions, including condensation of dithioloquinoline precursors with substituted anilines. Key steps include:
- Cyclization of dithioloquinoline intermediates under controlled temperature and solvent conditions.
- Schiff base formation via reaction between the quinoline-thione and 3-methylaniline derivatives. Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized structurally and analytically?
Essential techniques include:
- ¹H/¹³C NMR spectroscopy to confirm regiochemistry and stereochemistry of the dithioloquinoline core and aniline substituents.
- X-ray crystallography for absolute configuration determination, particularly for resolving Z/E isomerism in the imine linkage .
- IR spectroscopy to identify functional groups like C=N and S-S bonds .
Q. What structural features influence its reactivity and stability?
Critical motifs include:
- The dithioloquinoline core , which confers redox activity due to sulfur-sulfur interactions.
- The Z-configuration imine group , which sterically hinders nucleophilic attack, enhancing stability in acidic conditions.
- Methyl/trimethyl substituents that modulate solubility and crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates crystallization.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate imine formation, reducing side reactions.
- Temperature control : Lower temperatures (0–5°C) minimize decomposition of light-sensitive intermediates .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Use 2D NMR techniques (COSY, NOESY) to distinguish overlapping signals in crowded aromatic regions.
- Cross-validate with X-ray crystallography to confirm spatial arrangement of substituents.
- Compare experimental HRMS isotopic patterns with theoretical values to rule out impurities .
Q. What computational approaches are suitable for studying its electronic properties and ligand interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- Molecular docking : Simulate binding affinities with biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
Q. How can researchers assess its potential bioactivity against enzyme targets?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or oxidoreductases using fluorogenic substrates.
- Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
- Cellular assays : Evaluate cytotoxicity and selectivity in cancer cell lines (e.g., HeLa, MCF-7) .
Q. What experimental precautions are necessary to address stability issues in biological assays?
Q. How does its activity compare to structural analogs (e.g., ethoxy/methoxy derivatives)?
A comparative analysis of derivatives reveals:
Q. What reaction mechanisms underpin the synthesis of its derivatives (e.g., pyrrolo-fused analogs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
